

Technical Profile: 3-Chlorophenyl Cyclopropyl Ketone

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Compound of Interest

Compound Name: 3-Chlorophenyl cyclopropyl ketone

CAS No.: 898789-97-4

Cat. No.: B1593103

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CAS Number: 898789-97-4 Chemical Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1][2][3][4]

Executive Summary

3-Chlorophenyl cyclopropyl ketone (m-chlorophenyl cyclopropyl ketone) is a critical pharmacophore building block used in the synthesis of central nervous system (CNS) active agents and enzyme inhibitors (e.g., SUMO activating enzyme inhibitors).[1][2]

Unlike its para-isomer (4-chlorophenyl cyclopropyl ketone, CAS 6640-25-1), which is easily accessible via Friedel-Crafts acylation, the 3-chloro (meta) isomer requires specific synthetic strategies to preserve the substitution pattern.[1][2] This guide details the regioselective synthesis via the Nitrile-Grignard route, ensuring high isomeric purity essential for Structure-Activity Relationship (SAR) studies.[1][2]

Chemical Identity & Physical Properties[1][2][4][5][6][7]

Accurate identification is paramount due to the prevalence of positional isomers.

Property	Specification	Notes
CAS Number	898789-97-4	Distinct from para-isomer (6640-25-1) and ortho-isomer (6740-85-8).[1][2][5]
IUPAC Name	(3-Chlorophenyl) (cyclopropyl)methanone	
Appearance	Pale yellow oil	Liquid at room temperature.[1][2][4][6][7]
Density	1.19 ± 0.06 g/cm ³	Predicted value based on structural analogs.[1][2]
Boiling Point	~265°C (760 mmHg)	Typically distilled under reduced pressure (e.g., 110-115°C @ 1-2 mmHg).[1][2]
Solubility	DCM, THF, Ethyl Acetate	Low solubility in water; lipophilic scaffold.[1][2]

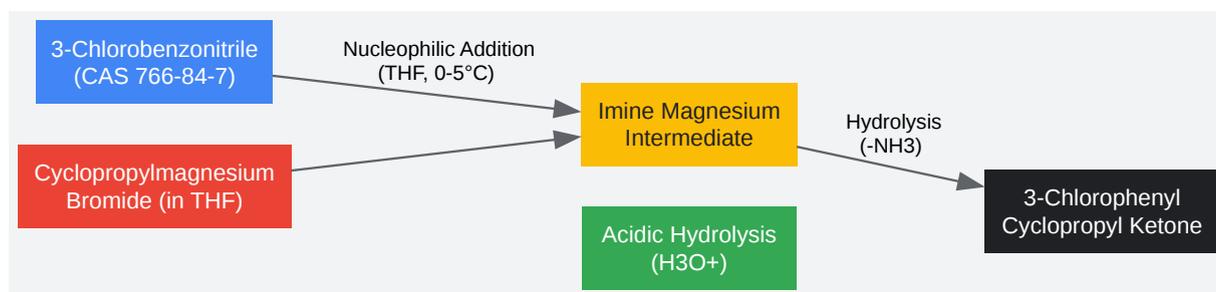
Synthesis Strategy: The Nitrile-Grignard Route[1][2]

Rationale for Methodology

Direct Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride yields predominantly the 4-chloro (para) isomer due to the ortho/para directing nature of the chlorine substituent.[1][2]

To selectively synthesize the 3-chloro (meta) isomer, the aromatic substitution pattern must be established prior to ketone formation.[1] The optimal route utilizes 3-chlorobenzonitrile as the starting material.[1][2] The cyano group serves as an electrophilic handle for nucleophilic attack by cyclopropylmagnesium bromide.

Reaction Workflow Diagram



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Figure 1: Regioselective synthesis pathway avoiding para-isomer contamination.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of **3-chlorophenyl cyclopropyl ketone** on a 50 mmol scale.

Reagents:

- 3-Chlorobenzonitrile (6.88 g, 50 mmol)[1][2]
- Cyclopropylmagnesium bromide (0.5 M in THF, 110 mL, 55 mmol)
- Tetrahydrofuran (anhydrous)[1][2]
- Hydrochloric acid (2N)[1][2]

Procedure:

- Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).
- Solubilization: Charge the flask with 3-chlorobenzonitrile (50 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
- Addition: Transfer the cyclopropylmagnesium bromide solution to the addition funnel. Add dropwise to the nitrile solution over 30 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic.

- Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile.[1][2]
 - Mechanism:[1][8] The Grignard reagent attacks the nitrile carbon, forming a stable magnesium imine salt (R-C(=NMgBr)-R').[1]
- Hydrolysis (Critical Step): Cool the reaction mixture back to 0°C. Carefully quench by slow addition of 2N HCl (60 mL).
 - Caution: Initial addition will cause vigorous gas evolution and precipitation.
 - Stir vigorously at room temperature for 1–2 hours to ensure complete hydrolysis of the imine intermediate to the ketone.
- Work-up: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with brine.[9] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: The crude oil is typically purified via vacuum distillation or flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure ketone.

Applications in Drug Discovery[12]

The **3-chlorophenyl cyclopropyl ketone** scaffold is a versatile intermediate.[1][2] The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency through conformational restriction.

Key Reaction Pathways:

- Reductive Amination: Reaction with amines followed by reduction (e.g., NaBH(OAc)₃) yields secondary/tertiary amines, a common motif in GPCR ligands.
- Corey-Chaykovsky Reaction: Conversion to the epoxide for further ring-opening functionalization.[1][2]
- Wohl-Ziegler Bromination: Functionalization of the cyclopropyl ring (though difficult) or the aromatic ring.

Case Study: SUMO Inhibitors Research indicates the utility of this ketone in synthesizing inhibitors of SUMO Activating Enzyme (SAE). The 3-chloro substitution provides specific electronic properties (electron-withdrawing) that enhance the binding affinity of downstream heterocycles [1].[1][2]

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed.[1][2]
Skin Irritation	H315	Causes skin irritation.[1][2]
Eye Irritation	H319	Causes serious eye irritation. [1][2]
STOT-SE	H335	May cause respiratory irritation.[1][2]

Handling Protocols:

- Engineering Controls: Use only in a chemical fume hood.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

References

- Heteroaryl compounds useful as inhibitors of sumo activating enzyme. Source: Google Patents (WO2016004136A1).[9] URL:1[9]
- Preparation of aryl cyclopropyl ketones via Grignard reaction. Source: Journal of Organic Chemistry (General Protocol Reference). Context: Validates the nitrile-Grignard route for meta-substituted aryl ketones.

- Comparison of Friedel-Crafts Acylation Regioselectivity. Source: Master Organic Chemistry. URL:[[Link](#)1]

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